molecular formula C17H22N4O2S B2836065 1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide CAS No. 878689-77-1

1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide

Cat. No.: B2836065
CAS No.: 878689-77-1
M. Wt: 346.45
InChI Key: QGPBLBHLXVLJDE-UHFFFAOYSA-N
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Description

Its unique structure allows for targeted interactions with biological targets, making it a valuable tool in developing new therapeutic agents.

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has a significant impact on cellular processes and can effectively inhibit tumor growth.

Preparation Methods

The synthesis of 1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide involves several steps. One common synthetic route includes the reaction of 1-phenylmethanesulfonyl chloride with 1-(pyrimidin-2-yl)piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone derivatives, secondary amines, and substituted sulfonamides .

Scientific Research Applications

1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide can be compared with other similar compounds, such as:

    1-(pyrimidin-2-yl)piperidin-4-ylmethanol: This compound shares a similar pyrimidine-piperidine core but lacks the sulfonamide group, resulting in different chemical and biological properties.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a similar pyrimidine structure but includes additional functional groups that confer unique biological activities.

Properties

IUPAC Name

1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-24(23,14-16-5-2-1-3-6-16)20-13-15-7-11-21(12-8-15)17-18-9-4-10-19-17/h1-6,9-10,15,20H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPBLBHLXVLJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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